槲皮素 3,7-二葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

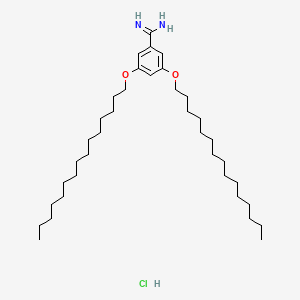

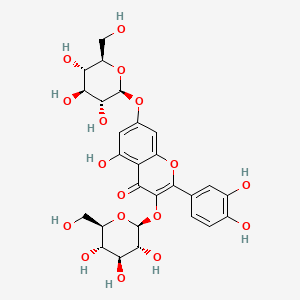

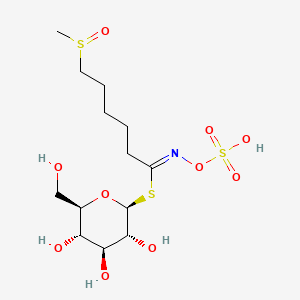

Quercetin 3,7-diglucoside is an antioxidant that can be obtained from the leaves of Ficus carica L . It has a molecular formula of C27H30O17 .

Synthesis Analysis

The synthesis of Quercetin 3,7-diglucoside involves a biocatalytic process. The onion-derived enzyme, UGT73G1, coupled with sucrose synthase, StSUS1, from Solanum tuberosum forms a circulatory system to produce quercetin-3,4 ′-O-diglucoside from quercetin .Molecular Structure Analysis

The molecular structure of Quercetin 3,7-diglucoside is defined by its molecular formula C27H30O17. It has an average mass of 626.517 Da and a monoisotopic mass of 626.148315 Da .Chemical Reactions Analysis

Quercetin 3,7-diglucoside has been studied for its antioxidant properties. It has been found to have a significant effect on α-glucosidase and glycation, which are closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .Physical And Chemical Properties Analysis

Quercetin 3,7-diglucoside has a molecular formula of C27H30O17, an average mass of 626.517 Da, and a monoisotopic mass of 626.148315 Da .科学研究应用

抗氧化和抗炎特性

槲皮素 3,7-二葡萄糖苷是一种槲皮素形式,具有强大的抗氧化活性。它作为自由基清除剂,影响谷胱甘肽水平、酶活性和与氧化应激相关的信号转导途径 (董旭等人,2019)。此外,槲皮素的糖基化增强了其生物利用度和与脂质体膜的相互作用,在抗氧化和抗炎作用中发挥了作用 (P. Strugała 等人,2017)。

癌症预防和治疗潜力

研究表明,槲皮素 3,7-二葡萄糖苷可能在癌症预防中发挥作用。它与与癌症相关的分子靶标相互作用,调节与炎症和致癌相关的信号转导途径 (A. 村上等人,2008)。进一步的研究表明,槲皮素衍生物具有显着的抗癌活性,受取代基的类型和位置的影响 (Abd. Kakhar Umar 等人,2021)。

神经保护作用

槲皮素 3,7-二葡萄糖苷显示出有希望的神经保护作用。一项研究证明了它在营养剥夺下促进细胞存活和减少人纹状体前体细胞凋亡中的作用,表明其在治疗神经退行性疾病中的潜力 (E. Sarchielli 等人,2018)。

肠道吸收和代谢

槲皮素苷,包括槲皮素 3,7-二葡萄糖苷,会经历特定的肠道吸收和代谢过程。它们在小肠中被脱糖苷化和吸收,涉及与葡萄糖转运系统的相互作用和随后的代谢转化 (K. 室田和 J. 寺尾,2003)。

生物活性和分子相互作用

槲皮素葡萄糖醛酸苷的生物活性(槲皮素苷的衍生物)取决于它们的结合位置。它们保留了一些生物活性,影响黄嘌呤氧化酶和脂氧合酶等酶,从而影响它们的健康作用 (A. Day 等人,2000)。

作用机制

安全和危害

未来方向

Quercetin 3,7-diglucoside has shown potential in the treatment of type 2 diabetes mellitus (DM) and its complications. Future research is needed to better understand inter-individual and temporal variation in plasma quercetin phase-2 conjugates, their mechanisms of action including deglucuronidation and desulfation both in vitro and in vivo, tissue accumulation and washout, as well as potential for synergy or antagonism with other quercetin metabolites and metabolites of other dietary phytochemicals .

属性

CAS 编号 |

6892-74-6 |

|---|---|

分子式 |

C27H30O17 |

分子量 |

626.5 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |

InChI 键 |

BNSCASRSSGJHQH-DEFKTLOSSA-N |

手性 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

其他 CAS 编号 |

6892-74-6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)

![2-[(E)-[(3Z)-3-(diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1243937.png)

![N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1243941.png)

![4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol](/img/structure/B1243943.png)

![5-[Bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyano-2-thiophenecarboxylic acid; strontium](/img/structure/B1243945.png)